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Compound of Interest

Compound Name: Tivozanib

Cat. No.: B1683842

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo pharmacokinetics and
metabolism of Tivozanib (Fotivda®), a potent and selective oral tyrosine kinase inhibitor of
vascular endothelial growth factor receptors (VEGFRS). Tivozanib's mechanism of action
involves the inhibition of VEGFR-1, -2, and -3, key mediators of tumor angiogenesis, growth,
and metastasis.[1][2][3] A thorough understanding of its absorption, distribution, metabolism,
and excretion (ADME) profile is critical for its effective and safe use in clinical practice.

Mechanism of Action: VEGFR Signaling Inhibition

Tivozanib exerts its anti-tumor effects by targeting the VEGF signaling pathway, which is
crucial for angiogenesis.[2] By binding to the ATP-binding site of VEGFR-1, -2, and -3,
Tivozanib inhibits their phosphorylation and subsequent activation.[2][3] This blockade disrupts
downstream signaling cascades, including the MAPK and PI3K/Akt pathways, ultimately
leading to a reduction in endothelial cell proliferation, migration, and vascular permeability,
thereby inhibiting tumor growth.[2][4]
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Caption: Tivozanib's inhibition of the VEGF signaling pathway.

Pharmacokinetic Profile

Tivozanib is characterized by a long absorption time and a terminal half-life that supports
once-daily oral administration.[5][6] Its pharmacokinetic parameters have been evaluated in
healthy volunteers and patients with advanced solid tumors.

Absorption

Following oral administration, Tivozanib is absorbed with a median time to maximum plasma
concentration (Tmax) ranging from 2 to 24 hours.[1][7] A study in healthy subjects receiving a
radiolabeled dose reported a mean Tmax of 10.9 hours.[8] The presence of a high-fat meal
decreases the maximum concentration (Cmax) by approximately 23% but does not significantly
affect the overall exposure (AUC), suggesting the drug can be taken with or without food.[9][10]

Distribution

In the bloodstream, Tivozanib is extensively bound to plasma proteins (>99%), primarily
albumin.[1][4] This high degree of protein binding is independent of the drug concentration.[11]
The apparent volume of distribution (V/F) is 123 L, indicating distribution into tissues.[4]

Metabolism

Tivozanib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, with minor
contributions from CYP1A1 and several UGTs.[1][4][12] Despite this, the parent drug is the
major circulating component, with unchanged Tivozanib accounting for over 90% of the drug-
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related material in serum after a radiolabeled dose.[1][4][13] Identified metabolic pathways
include demethylation, hydroxylation, and N-oxidation.[1]

EXxcretion

Elimination of Tivozanib occurs predominantly through the feces.[4] In a mass balance study
with healthy male volunteers who received a single oral dose of radiolabeled Tivozanib, a
mean of 91.0% of the total radioactivity was recovered.[8] Of the administered dose, 79.3%
was recovered in the feces (with approximately 26% as the unchanged parent drug) and 11.8%
was recovered in the urine, exclusively as metabolites.[4][8] No unchanged Tivozanib is found
in the urine.[8] The biological half-life ranges from 4.5 to 5.1 days (approximately 111 hours).[1]

[4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Tivozanib from clinical
studies.

Table 1: Single-Dose Pharmacokinetics of Tivozanib in Healthy Volunteers

Parameter Value Study Population Reference
Dose 1.34 mg (radiolabeled) 8 Healthy Males [41[8]
Tmax (median) 10 hours (range: 3-24)  Healthy Volunteers [4]
Tmax (mean = SD) 10.9 + 5.84 hours 8 Healthy Males [8]
Cmax (mean * SD) 12.1 £ 5.67 ng/mL 8 Healthy Males [4]18]
AUC (mean = SD) 1084 + 417.0 ng-h/mL 8 Healthy Males [41[8]
Half-life (t*2) (mean *
89.3 + 23.5 hours 8 Healthy Males [8]
SD)
) Prescribing
Half-life (t%2) ~111 hours ) [4]
Information

Table 2: Excretion of Tivozanib in Healthy Volunteers (Single 1.34 mg Radiolabeled Dose)
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% of Administered
Excretion Route Dose Recovered Form Reference
(mean % SD)

Unchanged Drug and

Feces 79.3% + 8.82% ) [8]
Metabolites

Urine 11.8% £ 4.59% Metabolites only [8]

Total Recovery 91.0% + 11.0% N/A [8]

Experimental Protocols
Human Mass Balance Study

To evaluate the ADME of Tivozanib, a Phase |, open-label, single-dose study was conducted

in healthy male participants.[8]

» Protocol: Eight healthy male subjects received a single oral 1.5 mg dose of [14C]-Tivozanib
(~160 pCi).[8]

o Sample Collection: Whole blood, serum, urine, and feces were collected for up to 28 days
post-dose to measure total radioactivity, and for pharmacokinetic analysis and metabolite
profiling.[8]

e Analysis: Concentrations of Tivozanib and its metabolites were determined through
radioanalysis and chromatographic techniques.[8]
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Caption: Workflow for a human radiolabeled ADME study.

Pharmacokinetic Analysis in Patients

Pharmacokinetic data from patients with advanced solid tumors were collected in a Phase |
dose-escalation study.[5]

+ Protocol: Patients received oral Tivozanib once daily at doses of 1.0, 1.5, or 2.0 mg.[5]

« Sample Collection: Pharmacokinetic blood samples were collected on day 1 and day 28 of
the treatment cycle at multiple time points (predose and 0.5, 1, 2, 4, 6, 8, 10, and 24 hours
after dosing).[5]

¢ Analysis: Tivozanib serum concentrations were quantified using a validated method
involving liquid-liquid extraction followed by high-performance liquid chromatography with
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tandem mass spectrometry (HPLC/MS-MS).[5] The method was validated in the range of
0.089 to 89.3 ng/mL.[5]

Drug-Drug Interactions

Given that Tivozanib is a substrate of CYP3A4, there is a potential for drug-drug interactions.
[41[12]

e CYP3A4 Inducers: Co-administration with strong CYP3A4 inducers, such as rifampicin, can
decrease Tivozanib plasma concentrations, potentially reducing its efficacy.[1][11] One
study showed that rifampicin cut the half-life and total exposure (AUC) of Tivozanib in half.
[1] Therefore, concomitant use should be avoided.[11]

o CYP3AA4 Inhibitors: Co-administration with strong CYP3A4 inhibitors, like ketoconazole, did
not show a clinically relevant effect on Tivozanib's pharmacokinetics.[1]

Tivozanib ADME Summary

The journey of Tivozanib through the body involves oral absorption, extensive distribution with
high plasma protein binding, limited metabolism primarily via CYP3A4, and elimination mainly
through the feces.
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Caption: Overview of Tivozanib's ADME pathway in vivo.

Conclusion
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Tivozanib exhibits a predictable pharmacokinetic profile characterized by a long half-life,
allowing for once-daily dosing. It undergoes limited metabolism, with the parent drug being the
primary active moiety. The main route of elimination is fecal. An understanding of its primary
metabolism by CYP3A4 is crucial for managing potential drug-drug interactions, particularly
with strong inducers of this enzyme. These pharmacokinetic and metabolic properties
contribute to its clinical activity and manageable safety profile in the treatment of advanced
renal cell carcinoma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Pharmacokinetics and Metabolism of Tivozanib: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683842#pharmacokinetics-and-metabolism-of-
tivozanib-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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